N-[(E)-(4-methoxyphenyl)methylideneamino]pentanamide
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Overview
Description
N-[(E)-(4-methoxyphenyl)methylideneamino]pentanamide is an organic compound that belongs to the class of amides It is derived from the reaction between 4-methoxybenzaldehyde and pentanamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-methoxyphenyl)methylideneamino]pentanamide typically involves the condensation reaction between 4-methoxybenzaldehyde and pentanamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions. The reaction can be represented as follows:
4-methoxybenzaldehyde+pentanamide→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include ethanol or methanol, and the reaction mixture is typically refluxed for several hours.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-methoxyphenyl)methylideneamino]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly as an anthelmintic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(E)-(4-methoxyphenyl)methylideneamino]pentanamide exerts its effects involves interaction with specific molecular targets. For instance, its anthelmintic activity is believed to be due to its ability to interfere with the metabolic processes of parasitic organisms . The compound may bind to specific enzymes or receptors, disrupting their normal function and leading to the death of the parasite.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pentanamide: Similar structure but with a phenylmethoxy group instead of a methoxy group.
N-(4-methoxyphenyl)pentanamide: A simplified derivative with similar biological activity.
Uniqueness
N-[(E)-(4-methoxyphenyl)methylideneamino]pentanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-4-5-13(16)15-14-10-11-6-8-12(17-2)9-7-11/h6-10H,3-5H2,1-2H3,(H,15,16)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXTWEFCHAOKTJ-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NN=CC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N/N=C/C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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